molecular formula C16H14ClNO4S B13233003 Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13233003
M. Wt: 351.8 g/mol
InChI Key: HNIUEVQIFWWTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate: is a complex organic compound that features a benzyl group, a chlorosulfonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of benzyl alcohol with phosgene to produce benzyl chloroformate, which is then reacted with 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: Its indole moiety is a common structural feature in many biologically active compounds, making it a valuable scaffold for drug design .

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it suitable for various functionalization reactions, leading to the creation of novel compounds with unique properties .

Mechanism of Action

The mechanism of action of Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Uniqueness: Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl group, a chlorosulfonyl group, and an indole moiety. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

benzyl 5-chlorosulfonyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H14ClNO4S/c17-23(20,21)14-6-7-15-13(10-14)8-9-18(15)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2

InChI Key

HNIUEVQIFWWTPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.